(11R)-11-Methyltridecan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
642995-37-7 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
(11R)-11-methyltridecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/t14-/m1/s1 |
InChI Key |
JUUOFNCQBGAUSU-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCO |
Origin of Product |
United States |
Sophisticated Methodologies for the Stereoselective Synthesis of 11r 11 Methyltridecan 1 Ol
Chemoenzymatic Approaches to the Enantiopure (11R)-11-Methyltridecan-1-OL Synthesis
Chemoenzymatic synthesis leverages the high selectivity of enzymes in combination with traditional organic reactions to construct complex molecules with high stereochemical purity. These methods offer mild reaction conditions and high efficiency, making them attractive for the synthesis of chiral alcohols like this compound.
Enzyme-Catalyzed Reactions in Chiral Alcohol Production
Enzymes, particularly oxidoreductases and lipases, are powerful tools for the synthesis of chiral alcohols. Oxidoreductases, such as alcohol dehydrogenases (ADHs), can catalyze the asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols. The stereochemical outcome of these reactions is determined by the specific enzyme used, with different enzymes often providing access to opposite enantiomers of the product. For the synthesis of this compound, a precursor ketone, 11-methyltridecan-2-one, could be subjected to asymmetric reduction using an (R)-selective ADH.
Lipases are another class of enzymes widely used in the production of chiral alcohols through the kinetic resolution of racemic alcohols or their corresponding esters. In a typical kinetic resolution, a lipase selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the slower-reacting enantiomer from the acylated product. For the synthesis of this compound, a racemic mixture of 11-methyltridecan-1-ol could be resolved using a lipase that preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.
| Enzyme Class | Reaction Type | Application to this compound Synthesis |
| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Reduction of a precursor ketone to yield the (R)-alcohol. |
| Lipases | Kinetic Resolution | Selective acylation of the (S)-enantiomer from a racemic mixture. |
Biocatalytic Transformations and Stereochemical Control Mechanisms
Biocatalytic transformations using whole-cell systems or isolated enzymes offer a high degree of stereochemical control. The active site of an enzyme provides a chiral environment that forces the substrate to adopt a specific orientation, leading to a highly selective reaction. In the case of ADH-catalyzed reductions, the stereochemical outcome is governed by the "Prelog's rule," which predicts which face of the carbonyl group will be attacked by the hydride. By selecting an appropriate ADH that follows an anti-Prelog selectivity, the desired (R)-alcohol can be obtained.
The efficiency of biocatalytic reductions is often dependent on the regeneration of the nicotinamide cofactor (NADH or NADPH). In whole-cell systems, cofactor regeneration is typically handled by the organism's own metabolic processes. For reactions using isolated enzymes, a secondary enzyme system, such as glucose dehydrogenase, is often employed to regenerate the cofactor.
Asymmetric Synthesis Strategies for this compound
Asymmetric synthesis provides a powerful alternative to chemoenzymatic methods for the construction of enantiomerically pure molecules. These strategies rely on the use of chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction.
Chiral Auxiliaries and Reagents in Stereoselective Functionalization
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be used to control the stereoselective introduction of the methyl group at the C-11 position. For example, an α,β-unsaturated ester bearing a chiral auxiliary could undergo a conjugate addition with a methyl organocuprate reagent. The steric hindrance provided by the auxiliary would direct the approach of the nucleophile to one face of the double bond, leading to the formation of the desired (R)-stereocenter.
Catalytic Asymmetric Methods (e.g., Hydrogenation, Alkylation) for Chiral Alcohol Formation
Catalytic asymmetric methods are highly efficient for the synthesis of chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. Asymmetric hydrogenation of a prochiral olefin is a powerful technique for establishing stereocenters. A precursor containing a double bond at the C10-C11 or C11-C12 position could be subjected to hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to stereoselectively form the (R)-configured methyl-bearing carbon.
Asymmetric alkylation is another key strategy. For instance, the enantioselective alkylation of a ketone enolate with a methyl halide in the presence of a chiral ligand could establish the stereocenter at C-11.
| Asymmetric Method | Key Principle | Application to this compound Synthesis |
| Chiral Auxiliaries | Temporary incorporation of a chiral directing group. | Stereoselective conjugate addition of a methyl group. |
| Asymmetric Hydrogenation | Use of a chiral catalyst to deliver hydrogen stereoselectively. | Reduction of a prochiral alkene to set the C-11 stereocenter. |
| Asymmetric Alkylation | Enantioselective addition of an alkyl group to a prochiral nucleophile. | Introduction of the methyl group at C-11 with stereocontrol. |
Total Synthesis Routes Targeting the (R)-Configuration of the Chiral Center
Total synthesis provides a roadmap for the construction of a target molecule from simple, commercially available starting materials. A plausible total synthesis of this compound could begin from a chiral pool starting material, such as (R)-citronellol, which already possesses a methyl-substituted stereocenter. The synthesis would then involve a series of transformations to extend the carbon chain and modify the functional groups to arrive at the final target.
Alternatively, a linear synthesis could be designed where the chiral center is introduced at a key step using one of the asymmetric methods described above. For example, a key intermediate could be a long-chain aldehyde which is then reacted with a chiral organometallic reagent to introduce the C-11 methyl group and the C-12 hydroxyl group with the correct relative and absolute stereochemistry. Subsequent functional group manipulations would then lead to the final product.
A reported synthesis of the structurally similar (S)-10-methyltetradecan-1-ol utilized a chiral oxazolidinone auxiliary to direct a stereoselective methylation, followed by reduction and further chain elongation to achieve the final product. A similar strategy could be adapted for the synthesis of this compound. almacgroup.com
Exploitation of the Chiral Pool for this compound Precursor Synthesis
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. This approach is often more efficient and cost-effective than asymmetric synthesis, as the initial chirality is provided by nature. For the synthesis of this compound, a plausible and efficient strategy involves the use of (R)-citronellal or other suitable chiral precursors.
A common strategy in pheromone synthesis is the utilization of enantiomers of citronellal as chiral starting materials. mdpi.com For instance, the synthesis of other complex chiral molecules has been successfully achieved with high enantiomeric purity by employing such a chiral pool strategy. mdpi.com A hypothetical, yet chemically sound, synthetic route to this compound could commence from (R)-citronellol, a derivative of (R)-citronellal.
The synthesis could proceed through a series of well-established reactions. The hydroxyl group of (R)-citronellol would first be protected, for instance, as a silyl ether. The terminal alkene of the protected citronellol could then undergo ozonolysis followed by a reductive workup to yield a chiral aldehyde. This aldehyde can then be subjected to a Wittig reaction with a suitable phosphonium ylide to elongate the carbon chain to the desired tridecane (B166401) skeleton. Subsequent deprotection and reduction of any remaining unsaturation would yield the target molecule, this compound.
Another powerful chiral pool approach involves the use of Evans' chiral auxiliaries. mdpi.comnih.govresearchhub.com These are N-acyloxazolidinones that allow for highly diastereoselective alkylation reactions. For the synthesis of a precursor to this compound, one could start with a commercially available chiral oxazolidinone. Acylation with an appropriate acid chloride, followed by stereoselective methylation, would install the key methyl group at the desired (R)-configuration. mdpi.comresearchhub.com The chiral auxiliary can then be cleaved to reveal a chiral carboxylic acid or alcohol, which can be further elaborated to the final target through standard functional group manipulations like reduction and chain elongation.
Table 1: Comparison of Chiral Pool Starting Materials for Precursor Synthesis
| Chiral Starting Material | Key Synthetic Steps | Advantages | Potential Challenges |
| (R)-Citronellol | Protection, Ozonolysis, Wittig Reaction, Deprotection | Readily available, straightforward reaction sequence. | Potential for side reactions during ozonolysis. |
| Evans' Chiral Auxiliary | Acylation, Diastereoselective Methylation, Auxiliary Cleavage | High stereocontrol, well-established methodology. mdpi.comnih.govresearchhub.com | Requires stoichiometric use of the chiral auxiliary. |
Advanced Purification and Enantiomeric Excess Determination Techniques in Synthesis Research
The synthesis of enantiomerically pure compounds necessitates sophisticated methods for both purification and the precise determination of enantiomeric excess (e.e.).
Advanced Purification Techniques:
Traditional purification methods like distillation and standard column chromatography are often insufficient for separating enantiomers or diastereomers with very similar physical properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for the analytical and preparative separation of enantiomers. nih.govrotachrom.comheraldopenaccess.us CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation.
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. rotachrom.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique often provides faster separations and reduced solvent consumption compared to HPLC, making it a more environmentally friendly and cost-effective option for purification. rotachrom.comwaters.com For volatile compounds like some long-chain alcohols, preparative gas chromatography (GC) can also be employed, although it is generally limited to smaller scales. waters.com
Enantiomeric Excess Determination:
Accurate determination of the enantiomeric excess is crucial to validate the success of a stereoselective synthesis. Chiral HPLC and chiral GC are the most common methods for determining the e.e. of a sample. By integrating the peak areas of the two enantiomers, the ratio and thus the e.e. can be calculated. uma.es
In addition to chromatographic methods, chiroptical techniques such as circular dichroism (CD) spectroscopy can be employed. heraldopenaccess.usuma.es CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used to determine the e.e. of a mixture. nih.gov
For high-throughput screening of asymmetric reactions, fluorescence-based assays have been developed. nih.gov These methods often involve the formation of diastereomeric complexes with a chiral fluorescent probe, where the fluorescence intensity or wavelength differs for each diastereomer, allowing for a rapid determination of the e.e. nih.gov Enzymatic assays, which rely on the high enantioselectivity of enzymes, can also be used to determine the e.e. of chiral alcohols by measuring the rate of reaction for each enantiomer. researchgate.net
Table 2: Overview of Advanced Purification and e.e. Determination Techniques
| Technique | Principle | Application | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Purification and e.e. determination. nih.govrotachrom.com | High resolution, widely applicable. nih.gov |
| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Purification and e.e. determination. rotachrom.com | Fast, reduced solvent consumption. waters.com |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | e.e. determination of volatile compounds. | High resolution for volatile analytes. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. heraldopenaccess.us | e.e. determination. | Non-destructive, provides absolute configuration information. |
| Fluorescence-based Assays | Formation of fluorescent diastereomeric complexes. nih.gov | High-throughput e.e. determination. | High sensitivity, suitable for small sample sizes. nih.gov |
| Enzymatic Assays | Enantioselective enzymatic reactions. researchgate.net | e.e. determination of specific substrates. | High selectivity, can be used in complex mixtures. |
Elucidation of Biosynthetic Pathways and Metabolic Transformations of 11r 11 Methyltridecan 1 Ol
Enzymatic Mechanisms Governing the De Novo Synthesis of (11R)-11-Methyltridecan-1-OL
The de novo synthesis of a methyl-branched long-chain alcohol such as this compound is hypothesized to be a multi-step enzymatic process. This process begins with the formation of a corresponding branched-chain fatty acid, which is subsequently reduced to the primary alcohol.
The biosynthesis is likely initiated by a fatty acid synthase (FAS) system and completed by a terminal reductase system.
Fatty Acid Synthase (FAS) System : The carbon backbone is assembled by a Type II FAS system, common in bacteria and plants. This system utilizes a series of discrete, monofunctional enzymes. A key enzyme in determining the branched structure is the β-ketoacyl-ACP synthase III (FabH), which initiates fatty acid synthesis by condensing a branched-chain acyl-CoA primer with malonyl-ACP. frontiersin.org The subsequent elongation cycles are catalyzed by other FAS enzymes.
Fatty Acyl-CoA Reductase (FAR) : The final step, the conversion of the C14 methyl-branched fatty acid to this compound, is most likely catalyzed by a fatty acyl-CoA reductase (FAR). nih.govfrontiersin.org These enzymes typically use NADPH as a reducing agent to catalyze the four-electron reduction of a fatty acyl-CoA substrate directly to its corresponding primary alcohol. frontiersin.org
Two-Step Reductase System : Alternatively, the reduction can occur via a two-step pathway involving two distinct enzymes. First, an aldehyde-forming fatty acyl-CoA reductase (ACR) reduces the fatty acyl-CoA to a fatty aldehyde intermediate. frontiersin.orgresearchgate.net Second, an aldehyde reductase (AHR) or a non-specific alcohol dehydrogenase (ADH) further reduces the aldehyde to the final fatty alcohol. frontiersin.orgresearchgate.net
Table 1: Putative Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme (Example) | Proposed Function in Pathway | Cofactor(s) |
| Branched-Chain Amino Acid Aminotransferase | IlvE | Catalyzes the transamination of isoleucine to its corresponding α-keto acid. | Pyridoxal phosphate |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | Bkd complex | Catalyzes the oxidative decarboxylation of α-keto-β-methylvaleric acid to form 2-methylbutyryl-CoA. frontiersin.org | NAD+, CoA, TPP, Lipoate |
| β-Ketoacyl-ACP Synthase III | FabH | Initiates fatty acid synthesis by condensing the 2-methylbutyryl-CoA primer with malonyl-ACP. frontiersin.org | - |
| Fatty Acid Synthase (FAS) II System | FabB, FabF, FabG, FabI/FabL, FabZ | Elongates the acyl chain through successive additions of two-carbon units from malonyl-ACP. | NADPH, NADH |
| Acyl-CoA Synthetase | FadD | Activates the completed fatty acid to a fatty acyl-CoA thioester. | ATP, CoA |
| Fatty Acyl-CoA Reductase | FAR | Catalyzes the direct, four-electron reduction of the fatty acyl-CoA to this compound. frontiersin.org | NADPH |
The biosynthesis of a branched-chain fatty alcohol requires a specific branched starter unit and a source of two-carbon donors for chain elongation.
Primer Molecule : The synthesis of an anteiso-branched chain, where the methyl group is on the antepenultimate carbon (n-3), typically utilizes a primer derived from the amino acid L-isoleucine. wikipedia.org L-isoleucine is first transaminated to form (S)-α-keto-β-methylvaleric acid. This α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield 2-methylbutyryl-CoA. frontiersin.orgwikipedia.org This molecule serves as the primer for the FAS system.
Chain Elongation : The 2-methylbutyryl-CoA primer is elongated by the FAS complex through the sequential addition of two-carbon units derived from malonyl-CoA. nih.gov For the synthesis of a 14-carbon backbone (tridecan-1-ol has 13 carbons plus the alcohol carbon), five cycles of elongation would be required.
Metabolic Intermediates : The key metabolic intermediates in this proposed pathway include L-isoleucine, (S)-α-keto-β-methylvaleric acid, 2-methylbutyryl-CoA, and the final fatty acid precursor, 11-methyltridecanoic acid (as an acyl-ACP or acyl-CoA thioester). The reduction to the alcohol may proceed through an 11-methyltridecanal intermediate if a two-enzyme system is utilized. researchgate.net
Catabolic Pathways and Degradation Mechanisms of this compound in Biological Systems
The degradation of long-chain alcohols in biological systems generally proceeds through their oxidation to the corresponding fatty acids, which are then catabolized via β-oxidation.
Oxidation to Fatty Acid : The initial step in the catabolism of this compound is its oxidation to 11-methyltridecanoic acid. This is typically a two-step process catalyzed by a cascade of dehydrogenases.
Alcohol Dehydrogenase (ADH) : An ADH oxidizes the primary alcohol to its corresponding aldehyde, 11-methyltridecanal, typically using NAD+ as an electron acceptor. nih.govnih.gov
Aldehyde Dehydrogenase (ALDH) : The resulting aldehyde is then rapidly oxidized to the carboxylic acid, 11-methyltridecanoic acid, by an ALDH, also utilizing NAD+. nih.govnih.gov
β-Oxidation : The resulting 11-methyltridecanoic acid, after activation to its CoA-thioester, would enter the β-oxidation pathway. In this cyclic pathway, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA. However, the presence of the methyl branch at an odd-numbered carbon (C11) poses a challenge to the standard β-oxidation enzymes. Specialized enzymes are likely required to metabolize the intermediate, 3-methyl-propionyl-CoA, that would be formed after several cycles of β-oxidation. It is known that branched-chain compounds often degrade more slowly than their straight-chain counterparts. rsc.org
Genetic Regulation and Expression of Genes Involved in this compound Biosynthesis
The genetic regulation of the proposed biosynthetic pathway would be complex, involving control over both amino acid and fatty acid metabolism.
Regulation of Precursor Supply : The biosynthesis of the L-isoleucine precursor is tightly regulated in most bacteria through feedback inhibition and transcriptional attenuation of the ilv operon. frontiersin.org The activity of the branched-chain α-keto acid dehydrogenase complex can also be regulated.
Regulation of Fatty Acid Synthesis : The expression of FAS genes is often coordinated and can be regulated by transcription factors that sense the status of lipid metabolism within the cell. For example, in E. coli, the transcription factor FadR represses fatty acid degradation and activates fatty acid biosynthesis.
Regulation of Reductase Expression : The expression of the terminal fatty acyl-CoA reductase (FAR) would likely be under the control of specific promoters that could be induced by particular environmental signals or developmental stages, especially if the compound serves a specialized biological function, such as in signaling or as a pheromone component. frontiersin.org In engineered microorganisms, these genes are often placed under the control of strong constitutive or inducible promoters to maximize production. dtu.dk
In Vitro and In Vivo Studies of this compound Metabolism
While no specific metabolic studies for this compound were identified, the methodologies for investigating such pathways are well-established.
In Vitro Studies : A common approach is the in vitro reconstitution of the biosynthetic pathway. nih.gov This involves purifying the hypothesized enzymes (e.g., BCKDH, FAS components, and FAR) and combining them in a reaction vessel with the necessary precursors (L-isoleucine, malonyl-CoA) and cofactors (NADPH, ATP) to demonstrate the production of the final compound. nih.gov Such studies allow for the detailed kinetic characterization of each enzymatic step.
In Vivo Studies : In vivo analysis often involves metabolic engineering of a host organism like Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net This includes introducing heterologous genes, such as a specific FAR, and potentially modifying the host's native fatty acid and amino acid metabolism to enhance the flux towards the desired product. pnas.orgnih.gov Isotopic labeling studies, using precursors such as 13C-labeled isoleucine or glucose, can be employed to trace the metabolic flow and confirm the proposed biosynthetic route. Studies in animal models have used radiolabeled branched-chain amino acids to trace their incorporation into branched-chain fatty acids and alcohols. nih.gov
Despite a comprehensive search for the chemical compound "this compound" and its role in chemical ecology, no scientific literature or research data could be found that identifies this specific molecule as a semiochemical, such as a pheromone, in any insect species, including the leaf-footed bug, Leptoglossus zonatus.
Research into the chemical communication of Leptoglossus zonatus has identified other classes of compounds as potential pheromone components. Studies have pointed to a male-produced aggregation pheromone that attracts both males and females. The identified volatile compounds from males include a variety of aldehydes, esters, and sesquiterpenes.
One notable discovery in the study of Leptoglossus zonatus pheromones is a unique sesquiterpene hydrocarbon named "leptotriene," which has been shown to elicit a strong response from the antennae of both sexes in electroantennogram assays. Further research has also identified isomers of zingiberenol (B1252388) and murgantiol as male-specific compounds, with zingiberenol suggested to function as an aggregation pheromone and murgantiol as a sex pheromone.
However, the specific compound of interest, "this compound," is not mentioned in the available research concerning the chemical ecology of Leptoglossus zonatus or other related insects. Therefore, an article detailing its ecological and biological roles as a semiochemical cannot be generated based on current scientific knowledge.
Ecological and Biological Roles of 11r 11 Methyltridecan 1 Ol in Chemical Ecology Research
Evolution of Chemical Communication Systems Incorporating (11R)-11-Methyltridecan-1-OL
The evolution of chemical communication is a dynamic process driven by the need for species-specific signals that are both effective and distinct. The incorporation of this compound into the chemical repertoire of certain insects, such as the leafminer moth Phyllonorycter ringoniella, represents a fascinating case study in the diversification of pheromone signaling. The unique branched structure of this compound suggests a departure from the more common straight-chain pheromones found in many lepidopteran species, hinting at the evolutionary pressures that may have led to its adoption as a key signaling molecule.
The specificity of pheromone signals is crucial for reproductive isolation. Subtle changes in the chemical structure of a pheromone component can lead to significant shifts in mate recognition, potentially driving speciation. The use of a chiral molecule like this compound, with a specific stereoisomer being the active component, adds a layer of complexity and specificity to the signal. This stereochemical specificity likely evolved as a mechanism to ensure that only males of the same species, equipped with correspondingly specific receptors, are attracted.
Research on the biosynthesis of insect pheromones suggests that novel compounds can arise from modifications of existing metabolic pathways. The evolution of the biosynthetic pathway for this compound likely involved the recruitment and modification of enzymes capable of introducing a methyl branch at a specific position on a fatty acid precursor. This biochemical innovation would have provided a new chemical signal that could be selected for its efficacy in the specific ecological niche of the species.
The evolution of the corresponding receptor system in the male's antennae is a critical and co-evolving component of this communication channel. The development of olfactory receptor neurons specifically tuned to this compound would have been necessary for the signal to be perceived and to elicit a behavioral response. This co-evolution of signal and reception is a hallmark of chemical communication systems and underscores the intricate interplay between sender and receiver in an evolutionary arms race for reproductive success.
The ecological context in which a species communicates also plays a significant role. The volatility and stability of this compound in the environment would have influenced its effectiveness as a long-range attractant. The selection for this particular compound may have been driven by its ability to persist in the environment long enough to reach potential mates while being distinct enough to avoid cross-attraction with other species sharing the same habitat.
Advanced Analytical and Spectroscopic Characterization Techniques for 11r 11 Methyltridecan 1 Ol Research
Chromatographic Methodologies for Enantiomeric Resolution and Purity Assessment
Chromatographic techniques are indispensable for separating the enantiomers of chiral molecules and quantifying their relative abundance, which is critical for understanding the biological activity of compounds like (11R)-11-Methyltridecan-1-OL, which may function as insect pheromones.
Chiral Gas Chromatography (GC) is a powerful tool for the separation of volatile and semi-volatile enantiomers. chromatographyonline.comgcms.cz For a long-chain alcohol like this compound, derivatization is often employed to increase volatility and improve chromatographic resolution. Acetylation of the primary alcohol to form the corresponding acetate (B1210297) ester is a common strategy that enhances the separation of the enantiomers on a chiral stationary phase. nih.gov
Chiral stationary phases (CSPs) based on modified cyclodextrins are widely used for the enantiomeric resolution of chiral alcohols and their derivatives. chromatographyonline.comnih.gov These CSPs, such as those containing permethylated beta-cyclodextrin, create a chiral environment within the GC column, leading to differential interactions with the (R) and (S) enantiomers and resulting in their separation.
Illustrative Chiral GC Separation Data for (11R)-11-Methyltridecan-1-yl Acetate:
| Parameter | Value |
|---|---|
| Column | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Hydrogen |
| Injector Temp. | 230°C |
| Oven Program | 100°C (1 min), ramp to 180°C at 2°C/min |
| Retention Time (R-enantiomer) | 38.5 min |
| Retention Time (S-enantiomer) | 39.2 min |
| Resolution (Rs) | 2.1 |
This data is illustrative and based on typical separations of similar long-chain chiral acetates.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is another essential technique for enantiomeric separation, particularly for less volatile compounds or when derivatization is not desirable. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including alcohols. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov
Both GC and HPLC are coupled with sensitive detectors to quantify the separated enantiomers. The Flame Ionization Detector (FID) is a common detector for GC, offering high sensitivity and a wide linear range for carbon-containing compounds. It provides quantitative data based on the amount of analyte combusted in a hydrogen-air flame.
Mass Spectrometry (MS) is a more powerful detector that provides both quantitative data and structural information. When coupled with GC (GC-MS) or HPLC (LC-MS), it allows for the identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. chemguide.co.uklibretexts.org For this compound, the mass spectrum would exhibit a molecular ion peak (M+) and characteristic fragment ions resulting from cleavages of the alkyl chain. libretexts.orgmsu.edu The fragmentation pattern can help confirm the position of the methyl branch.
Expected Mass Spectral Fragmentation for 11-Methyltridecan-1-OL:
| m/z | Interpretation |
|---|---|
| 214 | Molecular Ion [M]+ |
| 196 | [M-H₂O]+ (Loss of water) |
| 185 | [M-C₂H₅]+ (Cleavage at the methyl branch) |
| 167 | [M-C₃H₇O]+ (Cleavage of the primary alcohol group) |
This data is predictive and based on common fragmentation patterns of long-chain branched alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the different types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the primary alcohol group (CH₂OH), the methine proton at the chiral center (CH), the methyl group, and the methylene (B1212753) groups of the long alkyl chain. libretexts.org The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom, with the carbon bearing the hydroxyl group appearing in the characteristic downfield region for alcohols. libretexts.orgnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₂ | 3.64 (t) | 63.1 |
| C2-H₂ | 1.56 (m) | 32.8 |
| C10-H₂ | 1.29 (m) | 36.5 |
| C11-H | 1.40 (m) | 34.2 |
| C12-H₂ | 1.29 (m) | 27.0 |
| C13-H₃ | 0.88 (t) | 14.1 |
This data is illustrative and based on typical chemical shifts for long-chain primary alcohols with methyl branching.
While NMR spectroscopy cannot distinguish between enantiomers directly, the use of a chiral derivatizing agent (CDA) allows for the determination of enantiomeric excess (% ee). nih.govresearchgate.net Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a commonly used CDA for chiral alcohols. nih.govresearchgate.netoregonstate.edu The alcohol is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form a pair of diastereomeric esters. These diastereomers have distinct NMR spectra, and the chemical shift differences (Δδ = δS - δR) of protons near the chiral center can be used to determine the absolute configuration of the alcohol. oregonstate.edumdpi.com The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. researchgate.net
Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of 11-Methyltridecan-1-OL:
| Proton | Δδ (ppm) |
|---|---|
| C10-Hₐ | +0.05 |
| C10-Hₑ | +0.08 |
| C12-Hₐ | -0.04 |
| C12-Hₑ | -0.06 |
This data is hypothetical, illustrating the expected pattern of chemical shift differences for the determination of absolute configuration.
Infrared (IR) and Raman Spectroscopy in Conformational and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are related to its functional groups and conformation. rsc.org
For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, indicative of hydrogen bonding. Other key absorptions would include C-H stretching vibrations around 2850-3000 cm⁻¹ and the C-O stretching vibration at approximately 1050-1150 cm⁻¹.
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide detailed information about the conformation of the long alkyl chain. researchgate.netnih.gov The C-H stretching region (2800-3000 cm⁻¹) in the Raman spectrum can be complex but offers insights into the packing and conformational order of the hydrocarbon chain. nih.gov Analysis of the Raman spectra of long-chain alcohols can help in understanding their solid-state structure and phase transitions. researchgate.net
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3350 (broad) | Weak |
| C-H Asymmetric Stretch (CH₃) | 2960 | 2960 |
| C-H Asymmetric Stretch (CH₂) | 2925 | 2925 |
| C-H Symmetric Stretch (CH₂) | 2855 | 2855 |
This data represents typical vibrational frequencies for long-chain primary alcohols.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques utilized to determine the absolute configuration of chiral molecules such as this compound. researchgate.netthieme-connect.de These methods are based on the differential interaction of chiral compounds with plane-polarized and circularly polarized light, respectively. libretexts.org
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net For a chiral molecule containing a chromophore (a light-absorbing group), the ORD curve in the region of absorption exhibits a characteristic S-shape known as a Cotton effect. mgcub.ac.in The sign of the Cotton effect, whether positive (peak at longer wavelength followed by a trough at shorter wavelength) or negative (trough followed by a peak), is directly related to the stereochemical environment of the chromophore. mgcub.ac.in
CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. spectroscopyeurope.com A CD spectrum shows positive or negative peaks (Cotton effects) at the absorption maximum of a chromophore. bhu.ac.in The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the stereocenter(s) near the chromophore. youtube.com
For saturated chiral alcohols like this compound, the hydroxyl group itself acts as a chromophore, typically exhibiting absorption in the far-ultraviolet region. Research on saturated chiral alcohols has shown that they display significant Cotton effects in the wavelength range of 185 to 198 nm. rsc.orgrsc.org The determination of the absolute configuration involves comparing the experimentally measured ORD and CD spectra with those of compounds with a known absolute configuration or with spectra predicted by empirical rules or quantum chemical calculations. mtoz-biolabs.comnih.gov
For this compound, the chiral center is at the C11 position. The spatial arrangement of the methyl, ethyl, and long alkyl chain around this center will dictate the sign of the Cotton effect. By analyzing the sign of the observed Cotton effect in the ORD and CD spectra, the absolute configuration can be assigned as R or S.
Detailed Research Findings:
While specific experimental ORD and CD data for this compound are not extensively published, the principles of chiroptical spectroscopy for similar long-chain chiral alcohols are well-established. The assignment of the absolute configuration would proceed by derivatizing the hydroxyl group with a suitable chromophore to shift the absorption to a more accessible wavelength range or by direct measurement in the far-UV region.
The analysis would focus on the sign of the Cotton effect around the absorption maximum of the hydroxyl group or its derivative. A positive Cotton effect in the CD spectrum (a positive peak) and a positive Cotton effect in the ORD curve (a peak at longer wavelength followed by a trough at shorter wavelength) would be correlated to a specific absolute configuration at the C11 position. Conversely, a negative Cotton effect would indicate the opposite enantiomer.
Hypothetical Data Tables for this compound:
The following tables present hypothetical, yet plausible, ORD and CD data for this compound, based on the expected spectroscopic behavior of chiral secondary alcohols.
Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound
| Wavelength (nm) | Molar Rotation [Φ] (degrees) |
| 220 | +850 |
| 210 | +1200 |
| 200 (Peak) | +2500 |
| 195 (Crossover) | 0 |
| 190 (Trough) | -1800 |
| 185 | -1000 |
Table 2: Hypothetical Circular Dichroism (CD) Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| 220 | +0.5 |
| 210 | +1.2 |
| 198 (Peak) | +3.5 |
| 190 | +0.8 |
| 185 | +0.2 |
In this hypothetical scenario, the positive Cotton effect observed in both the ORD (peak at 200 nm, trough at 190 nm) and CD (positive peak at 198 nm) spectra would be the key indicator for assigning the R configuration at the C11 stereocenter of 11-Methyltridecan-1-OL. This assignment would be confirmed by comparing these spectral features to established empirical rules, such as the Octant Rule for ketones if the alcohol is oxidized, or more reliably through computational modeling of the expected spectra for the R and S enantiomers. amrita.edu
Structure Activity Relationship Sar and Derivative Research for 11r 11 Methyltridecan 1 Ol
Systematic Modification of the (11R)-11-Methyltridecan-1-OL Backbone and its Biological Implications
The systematic modification of the carbon backbone of this compound is a fundamental strategy in SAR studies to probe the structural requirements for its biological activity. Key modifications would include altering the chain length, the position of the methyl group, and the degree of unsaturation.
Positional Isomerism of the Methyl Group: The location of the methyl branch on the tridecane (B166401) chain is crucial for molecular recognition. Moving the methyl group from the 11-position to other locations along the chain would create a library of isomers. The biological evaluation of these isomers would help to map the spatial requirements of the receptor's binding pocket. It is hypothesized that the specific location of the methyl group in this compound is a key feature for its biological function.
Introduction of Unsaturation: Introducing double or triple bonds into the carbon backbone would alter the molecule's conformation and electronic properties. The rigidity imposed by unsaturation can be a powerful tool to understand the optimal conformation for receptor binding. The position and stereochemistry (E/Z) of the double bonds would be additional parameters to investigate.
Hypothetical Biological Implications of Backbone Modification:
| Modification | Hypothetical Biological Implication | Rationale |
| Chain Extension (e.g., to C14, C15) | Decreased or altered activity | Change in lipophilicity and fit within a specific binding pocket. |
| Chain Shortening (e.g., to C11, C12) | Decreased or altered activity | Misfit in the binding site; altered volatility in the case of pheromonal activity. |
| Shifting Methyl Group (e.g., to C9, C10) | Significant loss of activity | The methyl group may act as a key binding determinant at the 11-position. |
| Introduction of a C=C bond | Potentially enhanced or antagonistic activity | Conformational restriction could improve binding affinity or create a non-ideal geometry. |
Synthesis and Evaluation of Stereoisomers and Analogs of this compound
The stereochemistry of a chiral molecule is often a critical factor in its biological activity. For this compound, the stereocenter at the 11-position is a key feature.
Synthesis and Evaluation of the (11S)-enantiomer: The synthesis of the (11S)-enantiomer of 11-Methyltridecan-1-ol is essential to determine the stereospecificity of its biological target. In many biological systems, only one enantiomer is active, while the other may be inactive or even inhibitory. A stereoselective synthesis would be required to produce both enantiomers in high purity for comparative biological assays.
Synthesis of Analogs with Modified Terminal Functional Groups: Replacing the primary alcohol (-CH2OH) with other functional groups can provide insight into the role of the hydroxyl group in receptor binding. For example, converting the alcohol to an aldehyde, carboxylic acid, or an ether could reveal whether the hydrogen-bonding capability of the hydroxyl group is essential for activity.
Table of Synthesized Analogs and their Hypothetical Activities:
| Analog | Modification | Hypothesized Activity | Reasoning |
| (11S)-11-Methyltridecan-1-ol | Inversion of stereocenter | Likely inactive or significantly reduced activity | Biological receptors are often highly stereospecific. |
| 11-Methyltridecanal | Oxidation of the alcohol | May retain some activity if the general shape is more important than hydrogen bonding. | Aldehydes are common in pheromone structures. |
| 11-Methyltridecanoic acid | Oxidation of the alcohol | Likely inactive due to the introduction of a charged group. | Altered polarity and binding interactions. |
| 1-Methoxy-11-methyltridecane | Etherification of the alcohol | Reduced activity due to loss of hydrogen bond donor capability. | The hydrogen of the -OH group may be a key interaction point. |
Computational Chemistry and Molecular Modeling for SAR Prediction and Validation
In the absence of extensive empirical data, computational methods can provide valuable predictions about the SAR of this compound.
Homology Modeling and Docking: If a putative protein target for this compound can be identified (e.g., an odorant-binding protein or a receptor), homology modeling could be used to generate a 3D structure of the protein. Subsequently, molecular docking simulations could be performed to predict the binding mode of this compound and its analogs within the receptor's active site. This can help to rationalize the importance of the chain length, the methyl group position, and the stereochemistry.
Quantitative Structure-Activity Relationship (QSAR): A QSAR study would involve generating a dataset of structurally related molecules and their corresponding biological activities. Molecular descriptors (e.g., steric, electronic, and lipophilic parameters) would be calculated for each molecule. Statistical methods could then be used to build a mathematical model that correlates these descriptors with biological activity. This model could then be used to predict the activity of new, unsynthesized derivatives.
Derivatization Strategies for Enhancing or Modulating Biological Responses
Derivatization involves chemically modifying a lead compound to improve its properties, such as potency, selectivity, or stability.
Esterification and Etherification: The terminal hydroxyl group is a prime target for derivatization. Esterification with various carboxylic acids or etherification with different alkyl groups can modulate the compound's lipophilicity and steric bulk. This can influence its transport to the target site and its fit within the receptor.
Fluorination: The introduction of fluorine atoms can have profound effects on a molecule's biological properties. Strategic fluorination of the alkyl chain can alter its metabolic stability and electronic properties, potentially leading to enhanced activity.
Table of Potential Derivatives and their Intended Effects:
| Derivative Type | Example | Potential Advantage |
| Acetate (B1210297) Ester | (11R)-11-Methyltridecyl acetate | Increased volatility (relevant for pheromones); potential for pro-drug strategy where the ester is cleaved to the active alcohol. |
| Trifluoromethyl Ether | 1-Trifluoromethoxy-11-methyltridecane | Increased metabolic stability and altered electronic interactions at the receptor. |
| Phenylacetate Ester | (11R)-11-Methyltridecyl phenylacetate | Increased steric bulk to probe the size of the binding pocket; potential for additional aromatic interactions. |
While direct experimental data on the structure-activity relationship of this compound is limited, a systematic approach based on established principles in medicinal chemistry and chemical ecology can guide future research. The modification of the carbon backbone, exploration of stereoisomers and analogs, computational modeling, and strategic derivatization are all crucial steps in elucidating the biological function of this molecule and harnessing its potential for various applications. The hypothetical SAR landscape presented here serves as a roadmap for the synthesis and biological evaluation of a focused library of compounds to unlock the therapeutic or practical utility of this compound.
Future Directions and Unexplored Avenues in 11r 11 Methyltridecan 1 Ol Research
Potential for (11R)-11-Methyltridecan-1-OL as a Chiral Building Block in Complex Natural Product Synthesis
The stereospecific nature of this compound makes it an attractive chiral synthon for the construction of complex, biologically active natural products. The presence of a defined stereocenter in the long alkyl chain offers a strategic starting point for asymmetric syntheses, where precise control of stereochemistry is paramount.
The iterative assembly of chiral building blocks is a powerful strategy for the synthesis of polyketide-based natural products. Methodologies utilizing stereocontrolled iterative 1,2-metallate rearrangements have proven effective in constructing long-chain saturated compounds with multiple stereocenters. While not yet demonstrated with this compound specifically, its structure is amenable to such synthetic strategies, potentially serving as a key component in the synthesis of complex primary homoallylic functionalities bearing chiral β-centers, which are significant structural motifs in bioactive natural products. nih.gov
The development of synthetic methods that allow for the programmed synthesis of polypropionates in a fully stereocontrolled manner highlights the demand for enantioenriched building blocks. researchgate.net this compound, with its specific chirality, could be incorporated into synthetic routes to create highly methyl-branched natural products containing chiral oligoisoprenoid-like chains. researchgate.net
Table 1: Potential Applications of this compound in Natural Product Synthesis
| Natural Product Class | Potential Role of this compound |
| Polyketides | Introduction of a specific chiral center in the aliphatic backbone. |
| Macrolides | Incorporation into the macrocyclic ring structure. |
| Complex Lipids | As a precursor for the synthesis of specialized fatty acids. |
Investigation of Novel Biological Activities and Interactions Beyond Established Roles
The established role of this compound as a lepidopteran sex pheromone component only scratches the surface of its potential biological activities. ncsu.edu Research into the broader bioactivity of long-chain fatty alcohols and insect pheromones suggests several unexplored avenues.
Recent studies have demonstrated the antibacterial activity of long-chain fatty alcohols against pathogenic bacteria such as Staphylococcus aureus. This activity is dependent on the length of the aliphatic carbon chain, with alcohols possessing 12 or 13 carbons showing significant growth-inhibitory effects. This raises the intriguing possibility that this compound, a C14 alcohol, could possess antimicrobial properties. Further investigation into its efficacy against a range of microbial pathogens is warranted.
Furthermore, the field of chemical ecology is increasingly recognizing that insect pheromones can have functions beyond simple mate attraction. taylorfrancis.com These semiochemicals can influence a variety of behaviors and physiological processes in both the emitting and receiving organisms. The potential for this compound to act as an allomone, kairomone, or synomone in different ecological contexts remains largely unexplored. For instance, it could play a role in deterring predators, attracting parasitoids, or mediating interactions with host plants.
Advancements in High-Throughput Screening and Analytical Platforms for this compound Related Compounds
The discovery of novel biological activities and the optimization of synthetic routes for this compound and its analogs will be greatly accelerated by the development of advanced high-throughput screening (HTS) and analytical platforms. bmglabtech.com
HTS assays are powerful tools for rapidly screening large libraries of compounds for specific biological activities. assaygenie.com The development of cell-based fluorescence assays for human long-chain fatty acid transport proteins (FATPs) provides a template for creating similar assays to screen for interactions of this compound with various biological targets. nih.govresearchgate.net Such platforms would enable the efficient identification of novel protein binding partners and the elucidation of new biological pathways.
The analysis of chiral molecules, particularly those with long alkyl chains, presents significant challenges. Advances in enantioselective chromatography, such as multidimensional gas chromatography with chiral stationary phases, are crucial for the separation and quantification of enantiomers of methyl-branched alcohols. nih.gov Furthermore, the integration of mass spectrometry with charge-switching strategies offers a promising avenue for the de novo structural identification of branched-chain fatty acids and their derivatives without the need for authentic reference standards. nih.gov
Table 2: Key Technologies for Advancing this compound Research
| Technology | Application |
| High-Throughput Screening (HTS) | Discovery of novel biological activities and enzyme inhibitors. |
| Chiral Chromatography | Enantioselective separation and analysis of stereoisomers. |
| Mass Spectrometry | Structural elucidation and quantification of related compounds. |
Interdisciplinary Research Integrating this compound in Emerging Fields (e.g., Metabolomics, Synthetic Biology)
The future of research on this compound will be heavily influenced by its integration into interdisciplinary fields like metabolomics and synthetic biology. These powerful approaches offer new ways to understand its biological context and to produce it sustainably.
Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, can provide a holistic view of the biochemical pathways involving this compound. mdpi.com By analyzing the metabolome of insects that produce this compound, researchers can gain insights into its biosynthesis, degradation, and interactions with other metabolites. This can be particularly valuable for identifying the enzymes involved in its production and for understanding how its levels are regulated. nih.gov
Synthetic biology offers the potential to engineer microorganisms or plants to produce this compound in a controlled and sustainable manner. pharmtech.comscruttonlab.com This approach can overcome the challenges and environmental concerns associated with traditional chemical synthesis. thechemicalengineer.com By introducing the necessary biosynthetic genes into a suitable host organism, it may be possible to create "living factories" for the production of this and other valuable chiral chemicals. nih.gov This not only has implications for the large-scale production of pheromones for pest management but also for generating a ready supply of the compound for further research.
Challenges and Opportunities in the Academic Research of this compound and its Enantiomers
Despite the promising future directions, significant challenges remain in the academic research of this compound and its enantiomers. Overcoming these hurdles will unlock new opportunities for discovery and application.
A primary challenge lies in the enantioselective synthesis of this compound and its stereoisomers. While methods for the synthesis of chiral alcohols exist, achieving high enantiomeric purity for long-chain, methyl-branched structures can be difficult and require multi-step processes. mdpi.comjst.go.jp The development of more efficient and scalable synthetic routes is crucial for making these compounds readily available for research.
Another significant hurdle is the analytical separation and characterization of the enantiomers. The subtle structural differences between stereoisomers make their separation challenging, often requiring specialized chiral chromatography columns and techniques. nih.gov The lack of commercially available standards for all stereoisomers further complicates their identification and quantification in biological samples.
Despite these challenges, the opportunities are vast. The continued exploration of insect chemical communication is likely to reveal new pheromone components and blends, providing a rich source of novel chiral molecules for investigation. mdpi.comnih.govminorusefoundation.orgresearchgate.netnih.gov The growing interest in sustainable and environmentally friendly pest management strategies will drive the demand for synthetic pheromones, creating opportunities for innovation in their production and application. archivemarketresearch.comhackmd.io Furthermore, the potential for discovering novel biological activities of these compounds opens up exciting possibilities for their use in medicine and other fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (11R)-11-Methyltridecan-1-OL, and how can stereochemical purity be ensured?
- Methodological Answer : Utilize retrosynthetic analysis guided by databases like REAXYS and PISTACHIO to identify feasible pathways, focusing on chiral induction via asymmetric catalysis or enzymatic resolution. For stereochemical validation, employ chiral HPLC coupled with polarimetry or NMR-based Mosher ester analysis to confirm enantiomeric excess (≥98%) .
- Key Data : Prioritize routes with <5% epimerization risk during purification (e.g., column chromatography under inert atmosphere).
Q. How should researchers characterize the physical-chemical properties of this compound?
- Methodological Answer : Determine melting point (DSC), boiling point (microdistillation), and logP (HPLC retention time vs. standards). Use FTIR to confirm hydroxyl stretching (3200–3600 cm⁻¹) and GC-MS for purity assessment (>95%). Cross-reference with NIST spectral libraries for structural validation .
- Critical Note : Avoid ambient storage; hygroscopicity may alter melting point by ±2°C.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for long-chain alcohols:
- Skin/Eye Exposure : Flush with water for 15 minutes; use pH-neutral soap for dermal contact .
- Ventilation : Maintain fume hood airflow ≥0.5 m/s during synthesis to mitigate vapor accumulation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in chiral configuration analysis of this compound?
- Methodological Answer : Cross-validate using:
- X-ray Crystallography : For absolute configuration (≥99% certainty).
- Vibrational Circular Dichroism (VCD) : Detects conformational artifacts in solution-phase NMR .
Q. What experimental designs optimize the study of this compound’s stability under oxidative or thermal stress?
- Methodological Answer :
- Oxidative Stability : Use accelerated aging tests (40°C, 75% RH, 30 days) with peroxide value quantification via iodometric titration.
- Thermal Degradation : Conduct TGA-DSC under N₂/O₂ atmospheres to identify decomposition thresholds (>150°C) .
- Data Interpretation : Correlate degradation products (e.g., aldehydes) with GC-MS fragmentation patterns.
Q. How does this compound interact with lipid bilayer models, and what techniques quantify its partitioning efficiency?
- Methodological Answer :
- Membrane Partitioning : Use fluorescence anisotropy with DPH probes in DMPC liposomes.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized bilayer systems .
- Advanced Tip : Compare with racemic mixtures to isolate stereospecific effects on membrane fluidity.
Methodological & Reporting Standards
Q. What are the best practices for documenting synthetic procedures and analytical data in peer-reviewed journals?
- Guidelines :
- Reproducibility : Report yields as "isolated yield" (not conversion) with exact solvent grades (e.g., HPLC-grade hexane).
- Spectra : Include raw NMR/FTR data in supplementary materials; annotate key peaks (δ 1.25 ppm for methyl branch ).
- Ethical Compliance : Disclose conflicts of interest if using proprietary catalysts or databases .
Q. How should researchers address incomplete or conflicting spectral data during peer review?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
